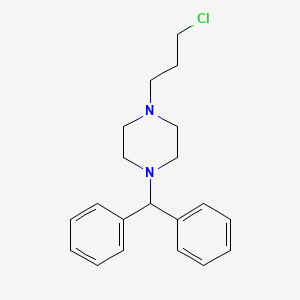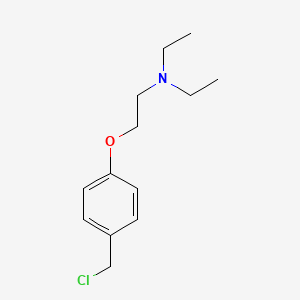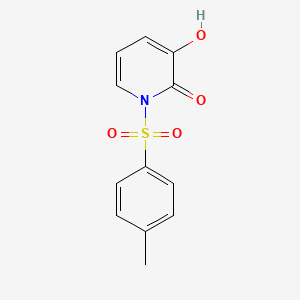
3-((tert-Butyldimethylsilyl)oxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((tert-Butyldimethylsilyl)oxy)benzoic acid is an organic compound that features a benzoic acid core with a tert-butyl(dimethyl)silyl group attached via an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butyldimethylsilyl)oxy)benzoic acid typically involves the protection of the hydroxyl group of benzoic acid derivatives using tert-butyl(dimethyl)silyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or pyridine in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures (24-40°C) to ensure high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale silylation reactions using tert-butyl(dimethyl)silyl chloride and appropriate benzoic acid derivatives. The process would likely be optimized for cost-efficiency and scalability, utilizing continuous flow reactors and automated systems to maintain consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-((tert-Butyldimethylsilyl)oxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the benzoic acid core or the silyl protecting group.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new silyl ethers or hydroxyl derivatives.
Aplicaciones Científicas De Investigación
3-((tert-Butyldimethylsilyl)oxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis, allowing for selective reactions on other parts of the molecule.
Biology: The compound can be employed in the synthesis of biologically active molecules, serving as an intermediate in the preparation of pharmaceuticals and natural products.
Medicine: Its derivatives may have potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism by which 3-((tert-Butyldimethylsilyl)oxy)benzoic acid exerts its effects is primarily through its role as a protecting group. The tert-butyl(dimethyl)silyl group stabilizes the hydroxyl functionality, preventing unwanted reactions during synthetic processes. The silyl group can be selectively removed under mild conditions, revealing the hydroxyl group for further functionalization. This selective protection and deprotection mechanism is crucial in multi-step organic syntheses .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilanol: Used as a silylating agent for the protection of hydroxyl groups.
tert-Butyldimethylsilyl chloride: Commonly used in the silylation of alcohols and phenols.
(tert-Butyldimethylsilyloxy)acetaldehyde: Utilized in synthetic glycobiology and as an intermediate in the synthesis of complex molecules.
Uniqueness
3-((tert-Butyldimethylsilyl)oxy)benzoic acid is unique due to its specific structure, which combines the stability of the tert-butyl(dimethyl)silyl group with the reactivity of the benzoic acid core. This combination allows for selective protection and functionalization, making it a valuable tool in organic synthesis and material science.
Propiedades
Número CAS |
160907-95-9 |
|---|---|
Fórmula molecular |
C13H20O3Si |
Peso molecular |
252.38 g/mol |
Nombre IUPAC |
3-[tert-butyl(dimethyl)silyl]oxybenzoic acid |
InChI |
InChI=1S/C13H20O3Si/c1-13(2,3)17(4,5)16-11-8-6-7-10(9-11)12(14)15/h6-9H,1-5H3,(H,14,15) |
Clave InChI |
HBTRYLXBYNEGGD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(Prop-1-en-1-yl)oxy]butan-1-ol](/img/structure/B8680737.png)
![(2-Fluoro-6-(2H-1,2,3-triazol-2-yl)phenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B8680749.png)









